N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a pyridazinone structure
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-21-22-19(27-12)20-17(25)11-24-18(26)9-8-16(23-24)15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOCPGUMVUGMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3,4-thiadiazole, naphthalene derivatives, and pyridazinone precursors. Common synthetic routes may involve:
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids.
Naphthalene Derivative Preparation: Functionalization of naphthalene to introduce reactive groups such as halides or nitro groups.
Pyridazinone Synthesis: Typically involves the condensation of hydrazine derivatives with diketones or keto acids.
Coupling Reactions: The final step involves coupling the thiadiazole, naphthalene, and pyridazinone moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including compounds like N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, have been studied for their antimicrobial properties. Research indicates that thiadiazoles exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Case Study
A study demonstrated that thiadiazole derivatives showed potent activity against various bacterial strains, indicating their potential as lead compounds for developing new antibiotics .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.
Case Study
In vitro studies have shown that similar thiadiazole compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific mechanisms are still under investigation but may involve the modulation of signaling pathways related to cancer progression.
Anti-inflammatory Effects
Thiadiazoles are also being explored for their anti-inflammatory properties. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes.
Case Study
Research has indicated that certain thiadiazole derivatives can reduce inflammation in animal models of arthritis, suggesting a pathway for therapeutic intervention in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiadiazole derivatives is crucial for optimizing their biological activity. Modifications to the thiadiazole ring or substituents can enhance potency and selectivity towards specific biological targets.
Data Table: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and pyridazinone moieties may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a different position of the naphthalene moiety.
Uniqueness
The uniqueness of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.
The compound's molecular formula is with a molecular weight of 456.56 g/mol. It contains a thiadiazole and a pyridazine moiety, which are known to contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.56 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated that derivatives of the thiadiazole compound exhibit significant anticancer properties. For instance, in vitro evaluations against the MCF-7 breast cancer cell line revealed that certain derivatives displayed IC50 values ranging from 1 to 7 μM, indicating potent cytotoxic effects compared to doxorubicin (IC50 = 0.5 μM) .
Case Study: MTT Assay Results
In a study assessing the cytotoxicity of synthesized compounds:
- D-1, D-6, D-15, and D-16 showed moderate to strong anticancer activity with IC50 values between 0.001–0.1 μM.
The structure–activity relationship (SAR) indicated that electron-donating groups at specific positions enhanced anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives were found to be between 3.58 to 8.74 µM .
Summary of Antimicrobial Findings
| Compound | MIC (µM) | Target Microorganisms |
|---|---|---|
| D-2 | 3.58 | Gram-positive bacteria |
| D-4 | 5.00 | Gram-negative bacteria |
| D-6 | 8.74 | Fungal strains |
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH assay. Notably, one derivative (D-16) exhibited an IC50 value of 22.3 µM, outperforming ascorbic acid (IC50 = 111.6 µM), indicating its potential as an effective antioxidant agent .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that:
- Electron-withdrawing groups (e.g., Cl/NO2) at the para position enhanced antimicrobial activity.
- Electron-donating groups (e.g., -OCH3/OH) improved both anticancer and antioxidant activities.
This highlights the importance of molecular modifications in enhancing biological efficacy.
Q & A
Q. What are the critical steps in synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?
Answer:
- Synthetic Route : The compound is synthesized via multi-step reactions involving (1) condensation of naphthalene-2-yl precursors with pyridazinone intermediates and (2) coupling with 5-methyl-1,3,4-thiadiazol-2-amine. Key reagents include thionyl chloride (for chlorination) and triethylamine (as a catalyst).
- Optimization :
- Temperature : Maintain 60–80°C during amide bond formation to avoid side reactions.
- Solvents : Use DMF or DMSO for solubility of heterocyclic intermediates.
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 7:3) and HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Answer:
- NMR :
- 1H NMR : Look for singlet peaks at δ 2.4–2.6 ppm (methyl group on thiadiazole) and δ 7.2–8.5 ppm (naphthalene protons).
- 13C NMR : Peaks at ~165 ppm (amide carbonyl) and ~160 ppm (pyridazinone carbonyl).
- Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]+ ~430–450 Da).
- IR : Bands at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
Q. What are the primary challenges in purifying this compound, and what methods mitigate them?
Answer:
- Challenges : Low solubility in polar solvents and co-elution of byproducts.
- Solutions :
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals.
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate).
- HPLC : Reverse-phase methods for final purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Answer:
- Methodology :
- Analog Synthesis : Modify substituents on the thiadiazole (e.g., methyl → cyclohexyl) and naphthalene (e.g., halogenation) to assess bioactivity changes.
- Assays : Test against enzyme targets (e.g., kinases, cyclooxygenases) using fluorescence polarization or SPR for binding affinity.
- Data Analysis : Correlate logP values (lipophilicity) with cellular uptake using LC-MS quantification .
Q. How can contradictory bioactivity data from different assays (e.g., enzyme inhibition vs. cell viability) be resolved?
Answer:
- Hypothesis Testing :
- Off-Target Effects : Perform proteome-wide profiling (e.g., thermal shift assays).
- Metabolic Stability : Use liver microsomes to assess degradation rates.
- Cytotoxicity : Compare IC50 values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293).
- Tools : Molecular docking (AutoDock Vina) to predict binding to non-target proteins .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering core pharmacophores?
Answer:
- Derivatization : Introduce PEGylated side chains or prodrug moieties (e.g., esterification of the acetamide group).
- Formulation : Encapsulate in liposomes to enhance bioavailability.
- In Vivo Testing : Monitor plasma half-life in rodent models via LC-MS/MS .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Substituent Analysis :
- Electron-Withdrawing Groups (e.g., -NO2 on naphthalene): Increase electrophilicity at the pyridazinone carbonyl, enhancing nucleophilic attack.
- Electron-Donating Groups (e.g., -OCH3 on thiadiazole): Stabilize intermediates via resonance.
- Experimental Validation : Use Hammett plots to correlate σ values with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
